Benzene, 1,1'-(2-nitrobutylidene)bis(4-propoxy-
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Overview
Description
Benzene, 1,1’-(2-nitrobutylidene)bis(4-propoxy-) is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a 2-nitrobutylidene group and two 4-propoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2-nitrobutylidene)bis(4-propoxy-) typically involves the reaction of benzene derivatives with nitroalkenes under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where benzene is reacted with a nitroalkene in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of Benzene, 1,1’-(2-nitrobutylidene)bis(4-propoxy-) may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, purification techniques, such as distillation and recrystallization, are employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-(2-nitrobutylidene)bis(4-propoxy-) undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives, depending on the substituent introduced.
Scientific Research Applications
Benzene, 1,1’-(2-nitrobutylidene)bis(4-propoxy-) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(2-nitrobutylidene)bis(4-propoxy-) involves its interaction with molecular targets, such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound’s structure allows it to interact with specific binding sites on proteins, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
- Benzene, 1,1’-(1-methylethylidene)bis[4-[2-(1-propenyloxy)propoxy]-]
- Benzene, 1,1’-(2-butene-1,4-diyl)bis-
Uniqueness
Benzene, 1,1’-(2-nitrobutylidene)bis(4-propoxy-) is unique due to the presence of the 2-nitrobutylidene group, which imparts distinct chemical and biological properties. This group allows for specific redox reactions and interactions with molecular targets, differentiating it from other benzene derivatives.
Properties
CAS No. |
85078-23-5 |
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Molecular Formula |
C22H29NO4 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
1-[2-nitro-1-(4-propoxyphenyl)butyl]-4-propoxybenzene |
InChI |
InChI=1S/C22H29NO4/c1-4-15-26-19-11-7-17(8-12-19)22(21(6-3)23(24)25)18-9-13-20(14-10-18)27-16-5-2/h7-14,21-22H,4-6,15-16H2,1-3H3 |
InChI Key |
KQTDNVTWQDOKHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCCC)C(CC)[N+](=O)[O-] |
Origin of Product |
United States |
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